Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a thiophene ring fused with a large cyclododecane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and an ester functional group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate typically involves multistep reactions starting from simpler precursors. One common method involves the cyclization of a suitable dodecane derivative with a thiophene precursor under acidic or basic conditions. The amino group is introduced via nucleophilic substitution, and the ester group is typically formed through esterification reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated amino derivatives.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action, particularly in medicinal applications, involves interaction with cellular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in ester hydrolysis, releasing active metabolites. These interactions can disrupt cellular processes, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A simpler analog with a smaller ring structure.
Thiophene derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate, which lack the large cyclododecane ring.
Uniqueness: Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is unique due to its large fused ring system, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14(13)21-16(15)18/h2-12,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRNBYHQTZQOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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